Benzyl[(2-bromo-3-fluorophenyl)methyl]amine Benzyl[(2-bromo-3-fluorophenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1540442-72-5
VCID: VC2733412
InChI: InChI=1S/C14H13BrFN/c15-14-12(7-4-8-13(14)16)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
SMILES: C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)F)Br
Molecular Formula: C14H13BrFN
Molecular Weight: 294.16 g/mol

Benzyl[(2-bromo-3-fluorophenyl)methyl]amine

CAS No.: 1540442-72-5

Cat. No.: VC2733412

Molecular Formula: C14H13BrFN

Molecular Weight: 294.16 g/mol

* For research use only. Not for human or veterinary use.

Benzyl[(2-bromo-3-fluorophenyl)methyl]amine - 1540442-72-5

Specification

CAS No. 1540442-72-5
Molecular Formula C14H13BrFN
Molecular Weight 294.16 g/mol
IUPAC Name N-[(2-bromo-3-fluorophenyl)methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C14H13BrFN/c15-14-12(7-4-8-13(14)16)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
Standard InChI Key WDCHOGSMIBOSAQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)F)Br
Canonical SMILES C1=CC=C(C=C1)CNCC2=C(C(=CC=C2)F)Br

Introduction

Chemical Identity and Structural Properties

Benzyl[(2-bromo-3-fluorophenyl)methyl]amine is characterized by its unique halogenated structure featuring both bromine and fluorine substituents on a phenyl ring connected to a benzylamine moiety. The compound exhibits specific chemical and physical properties that distinguish it from related structures.

Basic Chemical Information

PropertyValue
IUPAC NameN-[(2-bromo-3-fluorophenyl)methyl]-1-phenylmethanamine
CAS Number1540442-72-5
Molecular FormulaC₁₄H₁₃BrFN
Molecular Weight294.16 g/mol
Exact Mass293.02200
Synonyms1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene; Benzyl[(2-bromo-3-fluorophenyl)methyl]amine

The compound's structure features a 2-bromo-3-fluorophenyl group connected via a methylene bridge to a benzylamino group, creating a secondary amine with two aromatic rings .

Physical and Chemical Properties

Benzyl[(2-bromo-3-fluorophenyl)methyl]amine exists as a solid at room temperature. Its physical properties are influenced by the presence of both electron-withdrawing halogen atoms (bromine and fluorine) on the phenyl ring, which affect its electronic distribution and reactivity profiles. The compound shows limited water solubility but is generally soluble in common organic solvents such as dichloromethane, chloroform, and methanol .

Structural Features and Characteristics

Molecular Structure

The molecule consists of two key structural components:

  • A 2-bromo-3-fluorophenyl ring with halogens at adjacent positions

  • A benzyl group attached to the nitrogen of the secondary amine

This structural arrangement creates a compound with interesting spatial and electronic properties. The presence of the halogen atoms, particularly the electronegative fluorine, influences the electron density distribution within the molecule. The bromine atom, being larger and less electronegative than fluorine, contributes to the molecule's steric profile and reactivity patterns .

Structural Comparison with Related Compounds

When compared to similar halogenated benzylamines, the specific positions of the bromine and fluorine substituents on the phenyl ring of Benzyl[(2-bromo-3-fluorophenyl)methyl]amine confer distinct chemical behavior. The 2,3-disubstitution pattern creates a unique electronic environment that differentiates it from isomeric compounds such as Benzyl[(2-bromo-6-fluorophenyl)methyl]amine (CAS: 1355247-98-1) .

Synthesis Methods

General Synthetic Approaches

The synthesis of Benzyl[(2-bromo-3-fluorophenyl)methyl]amine typically involves the reaction between 2-bromo-3-fluorobenzyl derivatives and benzylamine. Several synthetic pathways have been reported in the literature, with variations depending on the starting materials and desired purity of the final product.

A common synthetic route involves:

  • Preparation of a reactive 2-bromo-3-fluorobenzyl intermediate (e.g., halide or tosylate)

  • Nucleophilic substitution with benzylamine

  • Purification of the resulting secondary amine

Specific Synthetic Protocols

One documented approach involves the reaction of 2-bromo-3-fluorobenzaldehyde with benzylamine to form an imine, followed by reduction with sodium borohydride or similar reducing agents to yield the target compound. This reductive amination provides an efficient route to the secondary amine structure .

Alternative methodologies may utilize:

  • Direct alkylation of benzylamine with 2-bromo-3-fluorobenzyl halides

  • Reduction of corresponding amides

  • Conversion of alcohols to reactive intermediates followed by amination

Related Compounds and Derivatives

N-Alkylated Derivatives

Several N-alkylated derivatives of this compound have been reported in the literature and commercial catalogs, including:

CompoundCAS NumberMolecular Formula
Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine1541001-36-8C₁₅H₁₅BrFN
[(2-Bromo-3-fluorophenyl)methyl]dimethylamineNot specifiedC₉H₁₁BrFN
(2-Bromo-3-fluorophenyl)methylpropylamine1505107-50-5C₁₂H₁₇BrFN

These derivatives display modified reactivity profiles and physical properties compared to the parent compound, making them useful for specific applications in research and development .

Positional Isomers

Several positional isomers with different halogen substitution patterns exist, including:

  • Benzyl[(2-bromo-6-fluorophenyl)methyl]amine (CAS: 1355247-98-1)

  • Benzyl[(3-bromo-2-fluorophenyl)methyl]amine

These isomers exhibit different chemical and physical properties due to the altered electronic and steric environments created by the different halogen positioning .

Future Research Directions

Continued investigation into Benzyl[(2-bromo-3-fluorophenyl)methyl]amine may focus on:

  • Developing more efficient and environmentally friendly synthetic routes

  • Exploring its potential as a building block for novel pharmaceutical agents

  • Investigating structure-activity relationships of derivatives

  • Utilizing the compound in materials science applications

  • Studying its potential as a ligand in coordination chemistry

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